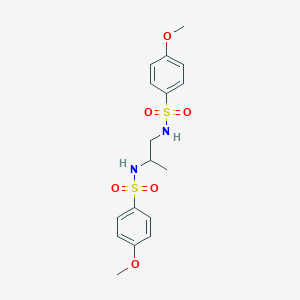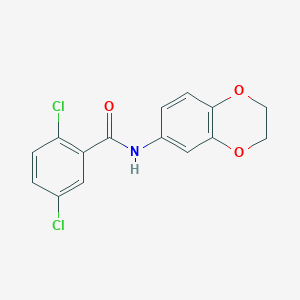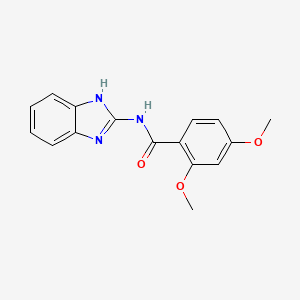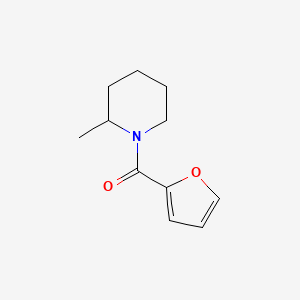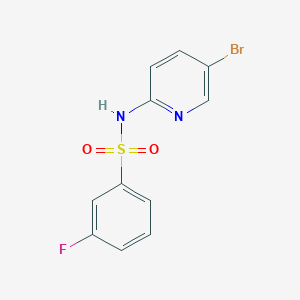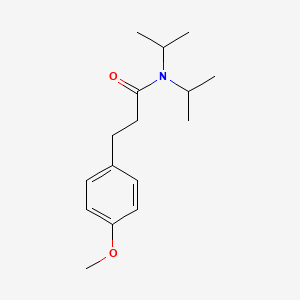
3-(4-methoxyphenyl)-N,N-di(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N,N-di(propan-2-yl)propanamide: , also known by its systematic name S-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine , is a chemical compound with the molecular formula C19H25NO . Let’s break down its structure:
- The 3-(4-methoxyphenyl) part refers to a phenyl ring substituted with a methoxy group (OCH3) at the 4-position.
- The N,N-di(propan-2-yl)propanamide portion indicates that it contains an amide functional group (CONH2) attached to a propan-2-yl (isopropyl) group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Acylation Reaction: Start with 4-methoxyacetophenone (4-methoxybenzoyl chloride) and react it with 1-phenylpropan-2-amine (isopropylamine) in the presence of a base (such as triethylamine). This leads to the formation of the target compound.
Industrial Production Methods: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the phenyl ring or the amide nitrogen.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Major Products: The major products formed from these reactions include derivatives with modified functional groups or side chains.
Scientific Research Applications
This compound finds applications in various scientific fields:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It could serve as a tool compound in biological studies.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Remember that this compound’s uniqueness lies in its specific combination of functional groups and side chains.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C16H25NO2/c1-12(2)17(13(3)4)16(18)11-8-14-6-9-15(19-5)10-7-14/h6-7,9-10,12-13H,8,11H2,1-5H3 |
InChI Key |
ZCZBALKFSOVXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


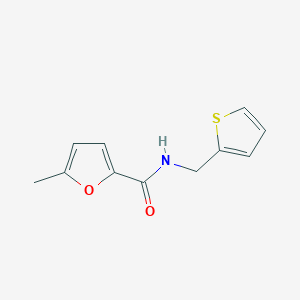
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976275.png)
![3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide](/img/structure/B10976278.png)
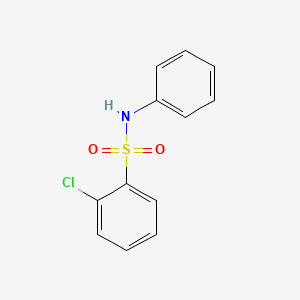
![N-[2-(2-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10976281.png)

![5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976297.png)
![4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10976319.png)
